![molecular formula C23H26N4O4S B3952856 1-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine](/img/structure/B3952856.png)
1-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine
Overview
Description
1-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine, also known as MPSPhPh, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the enzyme protein kinase CK2, which plays a critical role in regulating a variety of cellular processes. In
Mechanism of Action
1-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its target proteins, leading to downstream effects on cellular processes. The inhibition of CK2 by this compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on CK2, this compound has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases, potentially through its effects on CK2.
Advantages and Limitations for Lab Experiments
1-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine has several advantages for use in lab experiments. It is a potent inhibitor of CK2, with high selectivity and specificity for the enzyme. This compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of 1-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine. One potential direction is the development of more potent and selective inhibitors of CK2 based on the structure of this compound. Another direction is the investigation of the effects of this compound on other cellular processes beyond CK2 inhibition. Finally, the potential therapeutic applications of this compound in the treatment of cancer, inflammation, and neurodegenerative diseases should be further explored.
Scientific Research Applications
1-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is as an inhibitor of protein kinase CK2. CK2 is a critical regulator of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of CK2 has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
4-[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-17-6-7-18(16-21(17)32(28,29)27-10-14-31-15-11-27)22-19-4-2-3-5-20(19)23(25-24-22)26-8-12-30-13-9-26/h2-7,16H,8-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKHHRPIQHYZEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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